molecular formula C11H8F2N2O2S B4653287 2,5-DIFLUORO-N-(3-PYRIDINYL)BENZENESULFONAMIDE

2,5-DIFLUORO-N-(3-PYRIDINYL)BENZENESULFONAMIDE

Cat. No.: B4653287
M. Wt: 270.26 g/mol
InChI Key: COODKJUJQSNKLV-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(3-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, and a pyridine ring attached to the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-pyridinyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 3-aminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 3-aminopyridine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Difluoro-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-N-(2-methoxy-5-(4-pyridazinyl)-3-pyridinyl)benzenesulfonamide: This compound has a similar structure but with different substituents on the pyridine ring.

    3,5-Difluorobenzenesulfonamide: This compound lacks the pyridine ring but has similar fluorine substitution on the benzene ring.

Uniqueness

2,5-Difluoro-N-(3-pyridinyl)benzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2,5-difluoro-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2S/c12-8-3-4-10(13)11(6-8)18(16,17)15-9-2-1-5-14-7-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COODKJUJQSNKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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